molecular formula C10H15ClS B1425218 2-Chloro-3-hexylthiophene CAS No. 817181-75-2

2-Chloro-3-hexylthiophene

Cat. No. B1425218
M. Wt: 202.74 g/mol
InChI Key: BSWSVVYUCAKNDK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Chloro-3-hexylthiophene involves several steps. One common method is the nickel-catalyzed Kumada catalyst-transfer polycondensation . In this process, n-butyllithium is slowly added to the solution of 2,5-dibromo-3-hexylthiophene in THF and stirred at −78 °C for 2 hours . Afterward, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxoborolane is added into the reaction .


Molecular Structure Analysis

The molecular structure of 2-Chloro-3-hexylthiophene consists of a thiophene ring with a chlorine atom attached at the 2-position and a hexyl group attached at the 3-position . The average mass of the molecule is 202.744 Da .


Chemical Reactions Analysis

2-Chloro-3-hexylthiophene can undergo various chemical reactions. For instance, it can participate in nickel- and palladium-catalyzed protocols such as Kumada catalyst-transfer polycondensation, deprotonative cross-coupling polycondensation, Suzuki–Miyaura, and Migita–Kosugi–Stille couplings .


Physical And Chemical Properties Analysis

2-Chloro-3-hexylthiophene is a liquid at 20°C . It has a specific gravity of 1.06 at 20/20°C . The refractive index of the compound is 1.51 . It should be stored under inert gas at a temperature between 0-10°C . It is sensitive to air and heat .

Scientific Research Applications

Electronic and Photonic Devices

Chloroform, a solvent for poly(3-hexylthiophene) (P3HT) used in field-effect transistors, has limitations due to its low boiling point. Research has shown that using solvents with higher boiling points, like 1,2,4-trichlorobenzene, can significantly improve the field-effect mobilities of P3HT films, which is crucial for electronic devices (Chang et al., 2004).

Controlled Polymerization

The controlled chain-growth polymerization of regioregular P3HT using catalysts like cis-chloro(phenyl)(dppp)nickel(II) has been developed. This process allows for the creation of P3HT with controlled molecular weights and narrow molecular weight distributions, a key aspect in creating high-performance polymers for electronic and photonic applications (Bronstein & Luscombe, 2009).

Photovoltaic and Solar Cell Applications

Studies have explored the degradation mechanism of P3HT under UV-visible light and thermal aging, crucial for understanding and improving the stability and efficiency of organic solar cells (Manceau et al., 2009). Additionally, the synthesis of donor-acceptor diblock copolymers involving P3HT has shown promise for use in organic photovoltaic applications due to their self-assembling and fluorescence quenching properties (Ono et al., 2014).

Photocatalysis

P3HT-modified TiO2 has demonstrated enhanced photocatalytic activity under visible light, indicating potential for environmental and energy applications (Wang et al., 2009).

Organic Electronics

The ability to tune the optical properties of polythiophenes like P3HT through postfunctionalization suggests potential applications in the field of organic electronics, particularly in enhancing solid-state emission (Li et al., 2002).

Future Directions

The future directions of 2-Chloro-3-hexylthiophene research are likely to focus on its applications in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications . These polymers exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .

properties

IUPAC Name

2-chloro-3-hexylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClS/c1-2-3-4-5-6-9-7-8-12-10(9)11/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWSVVYUCAKNDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(SC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10719954
Record name 2-Chloro-3-hexylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-hexylthiophene

CAS RN

817181-75-2
Record name 2-Chloro-3-hexylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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